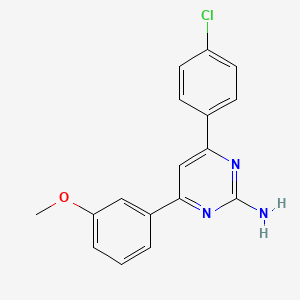
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine, also known as 4CP-6DC-P2A, is an organic compound belonging to the class of pyrimidine derivatives. It has been the subject of scientific research in the past few decades due to its potential applications in the fields of biochemistry and physiology.
科学研究应用
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been the subject of scientific research in recent years due to its potential applications in biochemistry and physiology. It has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has also been studied for its potential use as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been studied for its potential use as a modulator of the NMDA receptor, which is involved in memory formation and learning.
作用机制
The exact mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act by binding to the active site of the target enzyme or receptor, thereby blocking its activity. It is also believed to act by modulating the activity of the target enzyme or receptor, thereby altering its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of the neurotransmitters serotonin, dopamine, and norepinephrine. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has been shown to modulate the activity of the NMDA receptor, which is involved in memory formation and learning.
实验室实验的优点和局限性
The main advantage of using 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments is its high selectivity and specificity for the target enzyme or receptor. This allows for more precise and accurate results. Additionally, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. The main limitation of using 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine in laboratory experiments is its lack of long-term stability, as it can degrade over time.
未来方向
The future directions for 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine are numerous and varied. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to optimize the synthesis method and to develop more efficient and cost-effective methods. Additionally, further research is needed to explore its potential applications in other areas, such as drug development and diagnostic testing. Finally, further research is needed to explore its potential use in the treatment of various diseases and disorders.
合成方法
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Ullmann coupling reaction, and the Biginelli reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method, as it is the most efficient and cost-effective. In this reaction, 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is synthesized by reacting 4-chlorophenylboronic acid and 3,4-dichlorophenylboronic acid in the presence of a palladium catalyst. The Ullmann coupling reaction involves the reaction of 4-chlorophenyliodine and 3,4-dichlorophenyliodine in the presence of a copper catalyst. The Biginelli reaction involves the reaction of 4-chlorophenylacetic acid, 3,4-dichlorophenylacetic acid, and urea in the presence of a base catalyst.
属性
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3/c17-11-4-1-9(2-5-11)14-8-15(22-16(20)21-14)10-3-6-12(18)13(19)7-10/h1-8H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXAANINVSMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)



